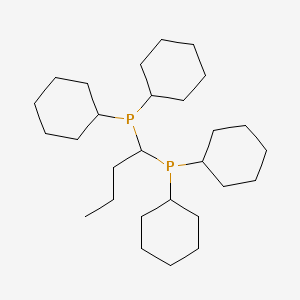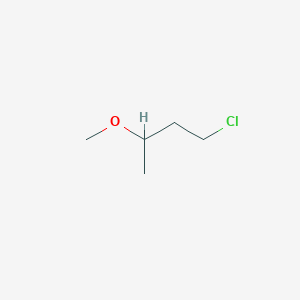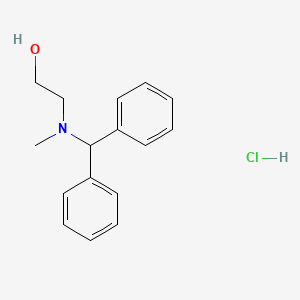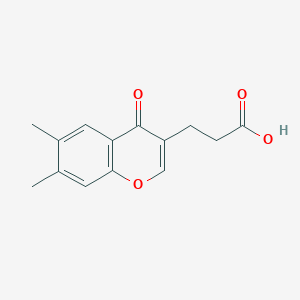
(Butane-1,1-diyl)bis(dicyclohexylphosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butane-1,1-diyl)bis(dicyclohexylphosphane) is an organophosphorus compound that features two dicyclohexylphosphane groups attached to a butane backbone. Organophosphorus compounds are widely studied due to their applications in catalysis, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1,1-diyl)bis(dicyclohexylphosphane) typically involves the reaction of a butane derivative with dicyclohexylphosphane. One common method is the reaction of 1,1-dibromobutane with dicyclohexylphosphane in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for organophosphorus compounds often involve large-scale reactions using similar synthetic routes. The key factors in industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
(Butane-1,1-diyl)bis(dicyclohexylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The phosphane groups can participate in substitution reactions with electrophiles.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Coordination: Transition metals such as palladium, platinum, and rhodium are often used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
(Butane-1,1-diyl)bis(dicyclohexylphosphane) is used as a ligand in transition metal catalysis. It can enhance the reactivity and selectivity of metal catalysts in various organic transformations, such as cross-coupling reactions and hydrogenation.
Biology and Medicine
Organophosphorus compounds, including (Butane-1,1-diyl)bis(dicyclohexylphosphane), are studied for their potential biological activities. They may exhibit antimicrobial, antiviral, or anticancer properties, although specific applications of this compound require further research.
Industry
In industry, (Butane-1,1-diyl)bis(dicyclohexylphosphane) can be used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalysis makes it valuable for large-scale chemical production processes.
Wirkmechanismus
The mechanism of action of (Butane-1,1-diyl)bis(dicyclohexylphosphane) in catalysis involves its coordination to a metal center, forming a metal-ligand complex. This complex can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The specific molecular targets and pathways depend on the nature of the metal and the reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(dicyclohexylphosphane): Another organophosphorus compound with three dicyclohexylphosphane groups.
Bis(diphenylphosphane)butane: A similar compound with diphenylphosphane groups instead of dicyclohexylphosphane.
Tetraphenylphosphane: A related compound with four phenyl groups attached to phosphorus.
Uniqueness
(Butane-1,1-diyl)bis(dicyclohexylphosphane) is unique due to its specific structure, which provides distinct steric and electronic properties. These properties can influence its reactivity and selectivity in catalytic applications, making it a valuable ligand in certain chemical processes.
Eigenschaften
CAS-Nummer |
94665-50-6 |
|---|---|
Molekularformel |
C28H52P2 |
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
dicyclohexyl(1-dicyclohexylphosphanylbutyl)phosphane |
InChI |
InChI=1S/C28H52P2/c1-2-15-28(29(24-16-7-3-8-17-24)25-18-9-4-10-19-25)30(26-20-11-5-12-21-26)27-22-13-6-14-23-27/h24-28H,2-23H2,1H3 |
InChI-Schlüssel |
HSQDMVLMQSLKTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(P(C1CCCCC1)C2CCCCC2)P(C3CCCCC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14135645.png)


![{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene](/img/structure/B14135663.png)
![1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B14135671.png)
![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)
![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)






